
6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol
Overview
Description
“6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol”, commonly referred to as MPO, is a synthetic organic compound with the molecular formula C27H30O5. It is also known by other names such as (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-OL .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC name (3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol . The molecular weight is 434.5 g/mol.Scientific Research Applications
Chemical Group 6 and Its Applications
The chemical compound 6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol falls under a broader category known as Chemical Group 6, which includes aliphatic, alicyclic, and aromatic saturated and unsaturated tertiary alcohols, along with esters containing tertiary alcohol ethers. These compounds, including the one , are primarily used as flavorings in food due to their unique properties. The safety and efficacy of these compounds have been extensively reviewed, ensuring their safe use in various applications, particularly in the food industry. The comprehensive study by J. Westendorf et al. (2012) provides insight into the safety profile and applications of these chemical groups, highlighting their utility beyond just flavoring agents (Westendorf, 2012).
Solubility and Metal Ion Affinities
The solubility and metal ion affinities of derivatives similar to this compound have been studied, revealing potential applications in fields such as biochemistry and material science. For instance, the study by Jian Liang et al. (2009) on the solubility enhancements of tripodal ligands shows the significance of such chemical modifications in increasing the utility of these compounds in various solvents, which could be pivotal for their application in catalysis, drug delivery, and material synthesis (Liang et al., 2009).
Synthesis and Molecular Rearrangements
The synthesis and molecular rearrangements of compounds structurally related to this compound offer insights into their potential applications in synthetic chemistry and drug development. For example, T. Kogan and T. Rawson (1992) explored the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters, showcasing the versatility of these compounds in the design of novel molecules with potential pharmacological applications (Kogan & Rawson, 1992).
Oxazole Endoperoxides Transformations
The study of oxazole endoperoxides transformations, including those related to this compound, provides valuable information on their reactivity and potential applications in organic synthesis. The research conducted by K. Gollnick and S. Koegler (1988) delves into the rearrangements and fragmentations of these compounds, highlighting their potential utility in the synthesis of complex organic molecules (Gollnick & Koegler, 1988).
properties
IUPAC Name |
6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAQXZMHYZXWBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





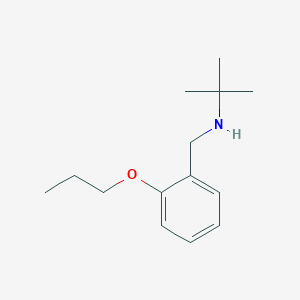
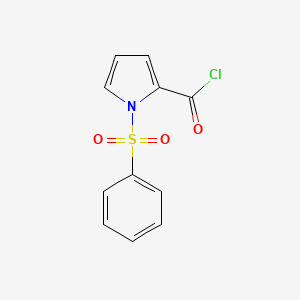


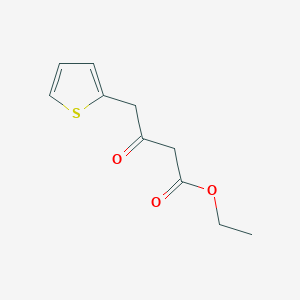
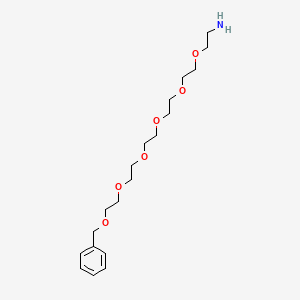
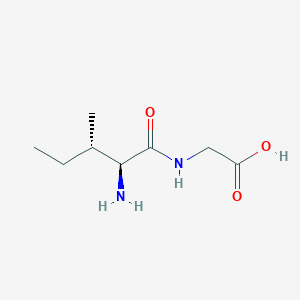
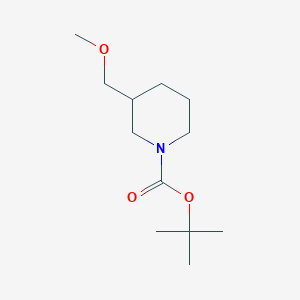
![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)


